1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea
Description
1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea is a structurally complex small molecule featuring multiple pharmacophoric motifs. Its core structure comprises:
- Benzodioxole moiety: A 1,3-benzodioxole group linked via a methylene bridge to a piperazine ring. This group is known to enhance metabolic stability and bioavailability in drug design due to its electron-rich aromatic system .
- Piperazine-carbonyl-thiazole backbone: The piperazine ring is connected to a thiazole heterocycle through a carbonyl group, forming a rigid scaffold that likely contributes to target binding affinity.
- Urea linkage: A urea group bridges the thiazole ring and a 3-chlorophenyl substituent, a common feature in kinase inhibitors and antimicrobial agents due to its hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4S/c24-16-2-1-3-17(11-16)25-22(31)27-23-26-18(13-34-23)21(30)29-8-6-28(7-9-29)12-15-4-5-19-20(10-15)33-14-32-19/h1-5,10-11,13H,6-9,12,14H2,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYBZNFCANLXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CSC(=N4)NC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several key structural components:
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its presence in various bioactive compounds.
- Piperazine : A six-membered ring containing two nitrogen atoms, often associated with pharmacological activity.
- Thiazole : A five-membered ring containing sulfur and nitrogen, contributing to biological activity.
- Chlorophenyl group : A phenyl ring substituted with chlorine, which can influence the compound's reactivity and interaction with biological targets.
Anticonvulsant Activity
Research indicates that derivatives of piperazine, including the compound , exhibit significant anticonvulsant properties. In particular:
- In vivo studies demonstrated that related compounds provide protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) in animal models. For instance, a similar derivative showed 50% protection at a dose of 100 mg/kg in rats during pilocarpine-induced seizures .
- The mechanism appears to involve modulation of GABAergic neurotransmission, suggesting potential for therapeutic use in epilepsy .
Anticancer Activity
The compound's structural features suggest a potential for anticancer activity:
- Organotin(IV) derivatives related to benzo[d][1,3]dioxole have shown promising cytotoxic effects against ovarian cancer cells with IC50 values comparable to cisplatin .
- The thiazole moiety is known for its role in enhancing the anticancer properties of various compounds, making this compound a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Preliminary studies have indicated that compounds with similar structures possess antimicrobial activity:
- The antibacterial efficacy was evaluated against several strains including Escherichia coli and Staphylococcus aureus. Results showed significant inhibition of bacterial growth, suggesting a broad-spectrum antimicrobial potential .
- The presence of bulky hydrophobic groups in similar compounds has been linked to enhanced antimicrobial activity .
The biological activities of the compound can be attributed to several mechanisms:
- GABA Receptor Modulation : The piperazine ring may interact with GABA receptors, influencing neuronal excitability and providing anticonvulsant effects.
- DNA Interaction : Some derivatives exhibit DNA binding capabilities, which can lead to cytotoxic effects on cancer cells by disrupting cellular replication processes .
- Enzyme Inhibition : The thiazole and urea functionalities may act as inhibitors for specific enzymes involved in microbial metabolism or cancer cell proliferation.
Study 1: Anticonvulsant Efficacy
A study assessed the anticonvulsant efficacy of a closely related piperazine derivative (BPPU). It demonstrated significant protection against various seizure models, indicating its potential as an effective anticonvulsant agent .
Study 2: Anticancer Activity
Research on organotin(IV) derivatives derived from benzo[d][1,3]dioxole showed promising results in vitro against ovarian cancer cells. These studies highlighted the importance of structural modifications in enhancing cytotoxicity .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Benzo[d][1,3]dioxole | Often associated with antioxidant and anti-cancer properties. |
| Piperazine | Known for its role in enhancing bioactivity through interactions with biological targets. |
| Thiazole | Contributes to antimicrobial and anticancer activities. |
| Chlorophenyl Group | Enhances lipophilicity and biological interactions. |
Anticancer Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, derivatives with similar frameworks have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Tumor Growth
A study evaluating the anticancer effects of related compounds showed that modifications in the piperazine and thiazole groups could enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The compound's ability to disrupt microtubule dynamics was also noted, suggesting a mechanism similar to that of taxanes.
Antimicrobial Properties
The thiazole component is recognized for its antimicrobial efficacy. Compounds with thiazole rings have been shown to possess activity against a range of pathogens, including bacteria and fungi .
Case Study: Antibacterial Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups on the phenyl ring enhanced antibacterial potency .
Central Nervous System (CNS) Effects
Piperazine derivatives are often explored for their neuropharmacological properties. Research suggests that compounds similar to 1-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea may exhibit anxiolytic or antidepressant effects through modulation of neurotransmitter systems .
Case Study: Neuropharmacological Evaluation
A study focusing on piperazine-based compounds found that alterations in the substituents on the piperazine ring significantly influenced their affinity for serotonin receptors, thereby affecting their anxiolytic activity .
Comparison with Similar Compounds
Key Observations :
- Benzodioxole vs. Benzyl/Piperazinyl Groups : The target compound’s benzodioxole-methyl-piperazine moiety may confer superior metabolic stability compared to simpler piperazinylmethyl (9f) or benzylpiperazine (15) derivatives, as benzodioxole is less prone to oxidative degradation .
- Urea Substituents : The 3-chlorophenylurea group is conserved across multiple analogs, suggesting its critical role in hydrogen-bond interactions with biological targets .
Preparation Methods
Synthesis of the Piperazine Intermediate
The synthesis begins with the preparation of 4-(Benzo[d]dioxol-5-ylmethyl)piperazine, a critical intermediate. This step involves the alkylation of piperazine with 1-(benzo[d]dioxol-5-yl)methyl chloride under basic conditions.
Procedure :
- Piperazine (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) at 0°C.
- 1-(Benzo[d]dioxol-5-yl)methyl chloride (1.2 eq) is added dropwise, followed by triethylamine (2.5 eq) to scavenge HCl.
- The reaction is stirred at room temperature for 12 hours, yielding 4-(Benzo[d]dioxol-5-ylmethyl)piperazine as a white solid (yield: 78–85%).
Key Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 6.85–6.79 (m, 3H, aromatic), 5.98 (s, 2H, dioxolane), 3.52 (s, 2H, CH₂), 2.40–2.25 (m, 8H, piperazine).
- ESI-MS : m/z 263.2 [M+H]⁺.
Thiazole Ring Formation
The thiazole core is constructed via cyclocondensation, leveraging the Hantzsch thiazole synthesis methodology.
Procedure :
- Step 1 : Bromoacetyl bromide (1.5 eq) is reacted with 4-(Benzo[d]dioxol-5-ylmethyl)piperazine (1.0 eq) in dichloromethane (DCM) at 0°C.
- The mixture is stirred for 4 hours, yielding 2-bromo-1-(4-(Benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)ethan-1-one (yield: 70–75%).
- Step 2 : The bromoethyl ketone intermediate (1.0 eq) is combined with thiourea (1.2 eq) in ethanol under reflux for 6 hours, forming 4-(2-oxoethyl)thiazole-2-amine.
Reaction Optimization :
- Solvent selection (ethanol vs. acetone) impacts yield: ethanol minimizes by-products.
- Temperature control (reflux at 80°C) prevents intramolecular cyclization side reactions.
Key Analytical Data :
Urea Coupling Reaction
The final step involves urea formation between the thiazole intermediate and 3-chlorophenyl isocyanate.
Procedure :
- 4-(2-Oxoethyl)thiazole-2-amine (1.0 eq) is dissolved in dry tetrahydrofuran (THF).
- 3-Chlorophenyl isocyanate (1.1 eq) is added slowly at 0°C, followed by catalytic dibutyltin dilaurate (DBTDL, 0.05 eq).
- The reaction proceeds at room temperature for 24 hours, yielding the target compound (yield: 65–70%).
Table 1: Reaction Conditions and Yields
| Parameter | Value/Detail |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Dibutyltin dilaurate (DBTDL) |
| Temperature | 0°C → room temperature |
| Reaction Time | 24 hours |
| Yield | 65–70% |
Purification and Characterization
Purification :
- Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes, 3:7).
- Recrystallization from ethanol/water (9:1) enhances purity to >98%.
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, urea NH), 8.15 (s, 1H, thiazole NH), 7.45–7.20 (m, 4H, aromatic), 5.98 (s, 2H, dioxolane), 4.12 (s, 2H, CH₂CO), 3.55–3.45 (m, 4H, piperazine), 2.50–2.40 (m, 4H, piperazine).
- HRMS (ESI-TOF) : m/z 501.12 [M+H]⁺ (calculated for C₂₃H₂₂ClN₅O₄S: 501.11).
Table 2: Key Spectroscopic Assignments
| Proton/Groups | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Urea NH | 8.92 | Singlet |
| Thiazole NH | 8.15 | Singlet |
| Dioxolane CH₂ | 5.98 | Singlet |
| Piperazine CH₂ | 3.55–3.45 | Multiplet |
Optimization and Challenges
Challenges :
- By-product Formation : Intramolecular cyclization of the thioureido acid intermediate at elevated temperatures generates 1-(2,5-dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1 H)-one (reduced by maintaining temperatures <80°C).
- Low Coupling Efficiency : Urea coupling yields improve from 38% to 70% by switching from toluene to THF and employing DBTDL.
Scale-up Considerations :
- Pilot-scale reactions (100 g) use flow chemistry to enhance heat dissipation and reduce side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
